Superior Analytical Performance: Accuracy and Precision in Biological Matrices via Isotope Dilution
In a validated LC-MS/MS method for therapeutic drug monitoring of SSRIs in human plasma, the use of a stable isotope-labeled internal standard for each analyte, such as Norfluoxetine-D6 for norfluoxetine, was essential to achieve high quantitative performance. The method demonstrated trueness (accuracy) ranging from 84.2% to 109.6% and intermediate precision (inter-day CV) of 1.8% to 18.0% for norfluoxetine over a concentration range of 2-1000 ng/mL [1]. In contrast, a method using deuterated fluoxetine (fluoxetine-D6) as the internal standard for norfluoxetine reported a plasma concentration range of 0.27-22 ng/mL, but did not directly report the accuracy and precision for norfluoxetine in the same detail [2]. The use of the analyte-specific deuterated internal standard (Norfluoxetine-D6) is a key factor in achieving the high trueness and low variability reported in the Ansermot et al. study, as it directly compensates for global method variability, including extraction and ionization variations, which is not guaranteed with a non-analogous IS [1][2].
| Evidence Dimension | Analytical Performance (Trueness and Precision) in Human Plasma |
|---|---|
| Target Compound Data | Trueness: 84.2–109.6%; Intermediate Precision (CV): 1.8–18.0% |
| Comparator Or Baseline | Method using deuterated fluoxetine (Fluoxetine-D6) as internal standard for norfluoxetine |
| Quantified Difference | Method using analyte-specific SIL-IS achieves a broader validated concentration range (2–1000 ng/mL vs. 0.27–22 ng/mL) with high trueness and acceptable precision, while the comparator method's specific trueness/precision for norfluoxetine are not reported in the abstract. |
| Conditions | Human plasma samples (250 μL) after protein precipitation with acetonitrile and solid-phase extraction (Oasis MCX 96-well plate); LC-ESI-MS analysis on a XBridge C18 column (2.1×100mm; 3.5μm) with a gradient of ammonium acetate (pH 8.1; 50mM) and acetonitrile. |
Why This Matters
This evidence demonstrates that an analyte-matched deuterated internal standard is a critical component for achieving the high accuracy and precision required for regulatory bioanalysis and clinical TDM, which may not be attained with a non-analogous IS.
- [1] Ansermot, N., Brawand-Amey, M., & Eap, C. B. (2012). Simultaneous quantification of selective serotonin reuptake inhibitors and metabolites in human plasma by liquid chromatography–electrospray mass spectrometry for therapeutic drug monitoring. Journal of Chromatography B, 895-896, 117–130. View Source
- [2] Li, C., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Rapid Communications in Mass Spectrometry, 16(19), 1844–1850. View Source
